N,N-diethyl-4-(2-methylphenoxy)benzamide
Description
N,N-Diethyl-4-(2-methylphenoxy)benzamide is a benzamide derivative characterized by a phenoxy substituent at the 4-position of the benzamide core, with a 2-methylphenyl group and N,N-diethylamine side chains.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-methylphenoxy)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-19(5-2)18(20)15-10-12-16(13-11-15)21-17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
InChI Key |
PJNGTYNRQFKGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-methylphenoxy)benzamide typically involves the reaction of 4-(2-methylphenoxy)benzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-methylphenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N-diethyl-4-(2-methylphenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-methylphenoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ADL5859 and ADL5747
These μ-opioid agonists feature spiro-chromene-piperidine moieties attached to the benzamide core. Unlike classical opioids like morphine, ADL5859 and ADL5747 exhibit:
- Receptor Selectivity : High μ-opioid receptor affinity with minimal δ- or κ-opioid activity .
- Biased Signaling : Analgesic efficacy comparable to SNC80 but without inducing hyperlocomotion or receptor internalization, reducing tolerance risks .
- Metabolic Stability : Improved oral bioavailability compared to peptide-based opioids .
Comparison with N,N-Diethyl-4-(2-methylphenoxy)benzamide:
- The absence of a spiro-chromene-piperidine group in the target compound may limit μ-opioid specificity.
SNC80 and ARM390
SNC80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide) is a δ-opioid agonist with:
- High Selectivity : μ/δ binding affinity ratio >1,000 .
- Pharmacokinetic Drawbacks : Rapid metabolism in liver microsomes, limiting in vivo stability .
ARM390 (N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) addresses this via a piperidine ring with an exocyclic double bond, enhancing metabolic stability (t₁/₂ >6 hours) .
Comparison :
- The target compound’s simpler phenoxy substituent may reduce synthetic complexity but compromise δ-receptor selectivity.
- Unlike ARM390, the lack of a piperidine ring may result in faster hepatic clearance .
Non-Opioid Targets: Protein Tyrosine Phosphatase Inhibitors
Compound 23 (LMPTP Inhibitor)
N,N-Diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (Compound 23) inhibits liver-specific LMPTP, demonstrating:
Comparison :
- The target compound’s 2-methylphenoxy group lacks the quinoline moiety critical for LMPTP inhibition, suggesting divergent therapeutic applications.
Pharmacological and Pharmacokinetic Data
Mechanistic and Functional Divergences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
